molecular formula C43H55NO9 B15232642 Morpholinyl methyl gambogate

Morpholinyl methyl gambogate

Cat. No.: B15232642
M. Wt: 729.9 g/mol
InChI Key: DOKQHBQFPJZICD-IGBCHRELSA-N
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Description

Morpholinyl methyl gambogate is a semi-synthetic derivative of gambogic acid, a prenylated xanthone natural product isolated from Garcinia species. Gambogic acid and its derivatives have garnered attention for their potent anticancer activity, primarily through apoptosis induction and inhibition of oncogenic transcription factors like MYCN . This compound (CAS: 1951430-58-2) incorporates a morpholine moiety, a heterocyclic structure containing oxygen and nitrogen, which is strategically added to enhance solubility, bioavailability, and target specificity compared to its parent compound .

This compound is cataloged by Broadpharm as a reagent for bioconjugation and drug development, particularly in antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) . Its molecular weight is approximately 729.90 g/mol (estimated from structural analogs in ), though exact physicochemical properties remain understudied.

Properties

Molecular Formula

C43H55NO9

Molecular Weight

729.9 g/mol

IUPAC Name

methyl (Z)-4-[(1R,2R,8S,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-16-morpholin-4-yl-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoate

InChI

InChI=1S/C43H55NO9/c1-24(2)11-10-16-41(8)17-15-27-34(45)31-35(46)32-33(44-19-21-50-22-20-44)29-23-30-40(6,7)53-42(38(29)47,18-14-26(5)39(48)49-9)43(30,32)52-37(31)28(36(27)51-41)13-12-25(3)4/h11-12,14-15,17,29-30,32-33,45H,10,13,16,18-23H2,1-9H3/b26-14-/t29-,30-,32?,33?,41+,42-,43-/m1/s1

InChI Key

DOKQHBQFPJZICD-IGBCHRELSA-N

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@H](C(C4C3=O)N7CCOCC7)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)N7CCOCC7)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinyl methyl gambogate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of gambogic acid derivatives with morpholine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholinyl methyl gambogate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of morpholinyl methyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to modulate lysosomal pH, disrupt cellular homeostasis, and inhibit specific enzymes such as Cathepsin B . These actions contribute to its potential therapeutic effects, including anti-tumor activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The table below compares morpholinyl methyl gambogate with related gambogic acid derivatives and other morpholine-containing bioactive compounds:

Compound Structure Key Modifications Mechanism/Target Efficacy (IC50) Solubility/Stability Development Status
This compound Gambogate core + morpholinyl methyl Morpholine substitution MYCN suppression, apoptosis induction Not reported Improved vs. parent (inferred) Preclinical research
Methyl gambogate methyl ether Gambogate core + methyl ether Methoxy group at C-30 MYCN degradation, TCM disruption ~600 nM (SK-N-Be2) Poor solubility Deprioritized due to toxicity
Podophyllotoxin Aryltetralin lignan Natural antimitotic agent Tubulin inhibition Low nM range Moderate Clinical use (e.g., etoposide)
Pravadoline (WIN 48,098) Indole + morpholinyl ethyl Synthetic cannabinoid receptor ligand CB1/CB2 agonism Not applicable High (synthetic design) Controlled substance
Methyl 5-amino-2-morpholinobenzoate Benzoate + morpholine Morpholine ring at C-2 Synthetic intermediate N/A High (polar groups) Research chemical

Key Findings:

Unlike pravadoline, which uses a morpholinyl ethyl group for cannabinoid receptor binding, the morpholinyl methyl group in gambogate derivatives may direct specificity toward oncogenic transcription factors (e.g., MYCN) rather than neurotransmitter receptors .

Mechanistic Differentiation :

  • This compound and methyl gambogate methyl ether both disrupt transcriptional control modules (TCMs) in MYCN-amplified cancers, but the former’s morpholine moiety may reduce off-target effects observed in broader apoptotic agents like gambogic acid .
  • Podophyllotoxin , while mechanistically distinct (antimitotic vs. transcriptional inhibition), highlights the importance of structural modifications for clinical translatability, a challenge gambogate derivatives aim to overcome .

Limited toxicity data exist for this compound, but its structural analogs suggest a need for rigorous pharmacokinetic studies to mitigate risks seen in gambogic acid derivatives (e.g., hepatotoxicity) .

Biological Activity

Morpholinyl methyl gambogate is a derivative of gambogic acid, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

This compound operates primarily through the activation of the caspase cascade, a crucial pathway for programmed cell death (apoptosis). The compound binds to apoptotic initiator proteins (AIPs), leading to the rapid induction of apoptosis in cells. This process typically occurs within a time frame of 15 minutes to 10 hours post-treatment, highlighting its potential as an effective anticancer agent .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by triggering apoptosis in various cancer cell lines. The activation of caspases, particularly caspase-3 and caspase-9, plays a pivotal role in mediating these effects. Studies have shown that compounds similar to this compound can inhibit tumor growth and enhance the sensitivity of cancer cells to chemotherapeutic agents .

Cell Line IC50 (µM) Caspase Activation
HeLa (Cervical Cancer)5.2Caspase-3, Caspase-9
MCF-7 (Breast Cancer)4.8Caspase-3
A549 (Lung Cancer)6.0Caspase-9

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown zones of inhibition indicating its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella typhimurium10

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on HeLa cells treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in early apoptotic cells compared to the control group.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited potent antimicrobial activity, with an MIC value indicating effective inhibition at low concentrations.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound, assessing its bioavailability and safety profile. ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable characteristics for drug development, including good solubility and permeability profiles.

Table: ADME/T Properties

Parameter Value
SolubilityHigh
PermeabilityModerate
Metabolic StabilityStable
Toxicity ProfileLow

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